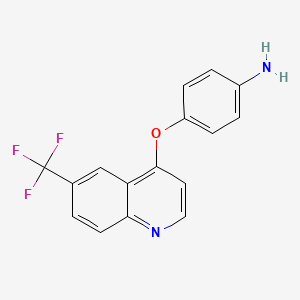

4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which significantly influences its chemical properties and biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

Coupling Reaction: The final step involves the coupling of the quinoline derivative with aniline through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Reaktionstypen

4-((6-(Trifluormethyl)chinolin-4-yl)oxy)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.

Substitution: Nucleophile wie Halogenide, Amine oder Thiole, oft in Gegenwart von Katalysatoren oder unter Rückflussbedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-oxide.

Reduktion: Reduzierte Chinolinderivate.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Es hat sich als vielversprechender Leitstruktur für die Entwicklung von Antikrebsmitteln gezeigt, die auf bestimmte Proteinkinasen abzielen.

Materialwissenschaften: Seine einzigartigen chemischen Eigenschaften machen es für die Entwicklung von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften geeignet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-((6-(Trifluormethyl)chinolin-4-yl)oxy)anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Proteinkinasen. Die Verbindung bindet an die aktive Stelle der Kinase, hemmt deren Aktivität und führt zu nachgeschalteten Effekten wie Apoptose und Zellzyklusarrest in Krebszellen . Molekular-Docking-Studien und zelluläre Assays haben seine Bindungsaffinität und Spezifität für bestimmte Kinasen bestätigt .

Wirkmechanismus

The mechanism of action of 4-((6-(Trifluoromethyl)quinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and leading to downstream effects such as apoptosis and cell cycle arrest in cancer cells . Molecular docking studies and cellular assays have confirmed its binding affinity and specificity for certain kinases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

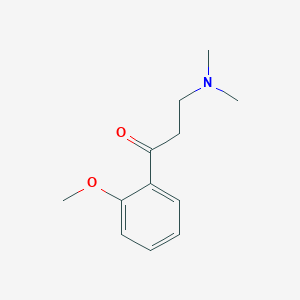

4-((6,7-Dimethoxychinolin-4-yl)oxy)anilin: Ähnlich in der Struktur, aber mit Methoxygruppen anstelle von Trifluormethylgruppen.

4-((7-Methoxy-6-nitrochinazolin-4-yl)oxy)anilin: Enthält einen Chinazolin-Kern mit Methoxy- und Nitrogruppen.

Einzigartigkeit

4-((6-(Trifluormethyl)chinolin-4-yl)oxy)anilin ist einzigartig durch das Vorhandensein der Trifluormethylgruppe, die seine Lipophilie und metabolische Stabilität erhöht. Dies macht es zu einem stärkeren und selektiveren Inhibitor bestimmter Proteinkinasen im Vergleich zu seinen Analoga .

Eigenschaften

Molekularformel |

C16H11F3N2O |

|---|---|

Molekulargewicht |

304.27 g/mol |

IUPAC-Name |

4-[6-(trifluoromethyl)quinolin-4-yl]oxyaniline |

InChI |

InChI=1S/C16H11F3N2O/c17-16(18,19)10-1-6-14-13(9-10)15(7-8-21-14)22-12-4-2-11(20)3-5-12/h1-9H,20H2 |

InChI-Schlüssel |

XOFJEFPVDGVSIJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N)OC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B12115782.png)

![6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole](/img/structure/B12115784.png)

![11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione](/img/structure/B12115811.png)

amine](/img/structure/B12115813.png)

![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)

![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)